molecular formula C21H26N2O2 B14564308 N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide CAS No. 61956-59-0

N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B14564308
CAS No.: 61956-59-0
M. Wt: 338.4 g/mol
InChI Key: RAHHUADOWPCNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxyphenyl group, a phenyl group, and a pyrrolidinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide typically involves the reaction of 3-ethoxybenzyl chloride with phenylacetic acid in the presence of a base to form an intermediate. This intermediate is then reacted with pyrrolidine and acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl or phenyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets in the body. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Methoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide
  • N-[(3-Chlorophenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide
  • N-[(3-Fluorophenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide

Uniqueness

N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds .

Properties

CAS No.

61956-59-0

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(3-ethoxyphenyl)-phenylmethyl]-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C21H26N2O2/c1-2-25-19-12-8-11-18(15-19)21(17-9-4-3-5-10-17)22-20(24)16-23-13-6-7-14-23/h3-5,8-12,15,21H,2,6-7,13-14,16H2,1H3,(H,22,24)

InChI Key

RAHHUADOWPCNRW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(C2=CC=CC=C2)NC(=O)CN3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.